2,4,6-Trihydroxybenzoic acid
CAS No.: 83-30-7
Cat. No.: VC20818924
Molecular Formula: C7H6O5
Molecular Weight: 170.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83-30-7 |
---|---|
Molecular Formula | C7H6O5 |
Molecular Weight | 170.12 g/mol |
IUPAC Name | 2,4,6-trihydroxybenzoic acid |
Standard InChI | InChI=1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12) |
Standard InChI Key | IBHWREHFNDMRPR-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1O)C(=O)O)O)O |
Canonical SMILES | C1=C(C=C(C(=C1O)C(=O)O)O)O |
Melting Point | 207 - 210 °C |
Introduction
Chemical Properties and Structure
Molecular Structure and Formula
2,4,6-Trihydroxybenzoic acid has the molecular formula C7H6O5 with a molecular weight of 170.1195 g/mol . The structure consists of a benzene ring with hydroxyl groups (-OH) at positions 2, 4, and 6, and a carboxylic acid group (-COOH). The compound is also available as a monohydrate (C7H6O5·H2O) with a molecular weight of 188.14 g/mol . The IUPAC Standard InChIKey for this compound is IBHWREHFNDMRPR-UHFFFAOYSA-N .
Biological Activities and Mechanisms
CDK Inhibitory Activity
One of the most significant biological activities of 2,4,6-trihydroxybenzoic acid is its ability to inhibit Cyclin Dependent Kinases (CDKs). In vitro kinase assays have demonstrated that 2,4,6-THBA dose-dependently inhibits CDKs 1, 2, and 4, with particularly strong effects on CDK2 . The inhibitory concentrations (IC50) for these CDKs are summarized in Table 2.
Table 2: CDK Inhibitory Activity of 2,4,6-Trihydroxybenzoic Acid
Cyclin Dependent Kinase | IC50 Value |
---|---|
CDK1 | 580 ± 57 μM |
CDK2 | 262 ± 29 μM |
CDK4 | 403 ± 63 μM |
This inhibitory activity appears to be specific to the structure of 2,4,6-THBA, as structurally related compounds such as 3,4,5-trihydroxybenzoic acid (3,4,5-THBA) and phloroglucinol (which lacks a carboxylic acid group) showed minimal or no inhibition of these CDKs . This suggests that both the presence of a carboxylic acid group and the specific positions of the hydroxyl groups on the benzene ring are crucial for effective CDK inhibition .
Effects on Cell Cycle Regulation
In cells expressing functional SLC5A8, 2,4,6-THBA induces the expression of CDK inhibitory proteins, particularly p21^Cip1 and p27^Kip1 . These proteins are well-known negative regulators of the cell cycle, causing cell cycle arrest and inhibiting proliferation. This mechanism of action is consistent with 2,4,6-THBA's role as a CDK inhibitor and explains its anti-proliferative effects in cancer cells .
Target Concentration | Volume needed for 1 mg | Volume needed for 5 mg | Volume needed for 10 mg |
---|---|---|---|
1 mM | 5.8782 mL | 29.391 mL | 58.782 mL |
5 mM | 1.1756 mL | 5.8782 mL | 11.7564 mL |
10 mM | 0.5878 mL | 2.9391 mL | 5.8782 mL |
When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics . Once prepared, stock solutions should be stored in separate packages to avoid product degradation from repeated freezing and thawing .
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